![molecular formula C19H20N2O2S B2666348 (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2111899-85-3](/img/structure/B2666348.png)
(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereospecific Synthesis and Structural Analysis
A key aspect of research involving this compound encompasses its stereospecific synthesis and the determination of its stereochemistry, crucial for understanding its potential interactions and applications in medicinal chemistry. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors demonstrates the importance of stereochemistry in the development of pharmaceuticals, highlighting methods to achieve specific stereoisomers for targeted therapeutic effects (Zecheng Chen et al., 2010).
Molecular Structure and Conformational Studies
Investigations into the molecular structure and conformational preferences of related bicyclic compounds, such as azabicyclo[3.2.1]octanes, provide insights into their chemical behavior and potential reactivity. The structure and conformational analysis of N-substituted 8-azabicyclo[3.2.1]octan-3-ones, for example, contribute to a deeper understanding of how structural features influence biological activity and interaction with biological targets (M. Arias et al., 1986).
Potential Antimicrobial and Antioxidant Properties
The exploration of heterocyclic compounds featuring thiophene and pyridine moieties has also extended to evaluating their potential antimicrobial and antioxidant properties. Such studies aim to identify new chemotherapeutic compounds that can offer effective treatments for various conditions, underscoring the significance of these compounds in the development of new drugs with enhanced efficacy and safety profiles (Wesam S. Shehab et al., 2018).
properties
IUPAC Name |
(E)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(9-8-17-4-3-11-24-17)21-14-6-7-15(21)13-16(12-14)23-18-5-1-2-10-20-18/h1-5,8-11,14-16H,6-7,12-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZIURDTKJXDD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one |
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